molecular formula C8H8Cl2O B14775767 2,3-Dichloro-5,6-dimethylphenol

2,3-Dichloro-5,6-dimethylphenol

Cat. No.: B14775767
M. Wt: 191.05 g/mol
InChI Key: DVCMHVMFRYKGFJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,6-dimethylphenol (CAS: Not explicitly listed in evidence) is a chlorinated phenolic compound featuring chlorine atoms at positions 2 and 3 and methyl groups at positions 5 and 5.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

2,3-dichloro-5,6-dimethylphenol

InChI

InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)8(11)5(4)2/h3,11H,1-2H3

InChI Key

DVCMHVMFRYKGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5,6-dimethylphenol can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

[ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{OH} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{Cl}_2\text{OH} + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichromate salts.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or chlorinated benzoquinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,3-Dichloro-5,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.

    Industry: Employed in the production of antiseptics, disinfectants, and preservatives.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,6-dimethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dichloro-5,6-dimethylphenol with structurally or functionally related phenolic derivatives:

Compound Name Substituents Key Applications Synthesis & Reactivity Toxicity/Regulatory Notes
This compound Cl (2,3), CH₃ (5,6) Likely intermediate in organic synthesis Presumed chlorination of dimethylphenol derivatives Expected toxicity akin to dichlorophenols
4-Chloro-2,6-dimethylphenol Cl (4), CH₃ (2,6) Analytical reagent for hypochlorite detection Reaction of 2,6-dimethylphenol with HOCl Not explicitly reported; used in water analysis
3-Amino-2,6-dimethylphenol NH₂ (3), CH₃ (2,6) Hair dye component; enzyme inhibitor Amination of dimethylphenol High dermal absorption; metabolized via sulfation
3,6-Dichloro-2-methoxyphenol Cl (3,6), OCH₃ (2) Limited data; potential synthetic intermediate Methoxylation followed by chlorination No toxicity data available
2,6-Dimethoxyphenol OCH₃ (2,6) Flavoring agent (FEMA No. 3137) Methoxylation of phenol Generally recognized as safe (GRAS)

Key Findings :

Substituent Effects on Reactivity: Chlorine atoms enhance electrophilic substitution reactivity, as seen in DDQ-mediated dehydrogenation reactions . Methyl groups at positions 5 and 6 in the target compound likely sterically hinder reactions at adjacent positions. Methoxy groups (e.g., in 2,6-dimethoxyphenol) increase electron density, making these compounds less reactive toward electrophiles but useful in flavoring .

Biological Activity: 3-Amino-2,6-dimethylphenol exhibits significant dermal absorption and metabolic pathways (O-sulfation, N-acetylation), unlike chlorinated analogs . Chlorophenols, including 2,3-dichlorophenol (CAS 576-24-9), are regulated due to systemic toxicity and environmental persistence .

Analytical Utility: 4-Chloro-2,6-dimethylphenol is a critical derivatization agent for quantifying hypochlorous acid in water, demonstrating the role of chlorine positioning in selective detection .

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